4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a synthetic compound that belongs to the class of triazoles, characterized by its unique structure combining a brominated aniline with a triazole moiety. The compound has a molecular formula of CHBrN and a molecular weight of 257.10 g/mol. It appears as an off-white to yellowish powder with a melting point ranging from 229°C to 231°C. This compound is soluble in water, methanol, and ethyl acetate but is generally insoluble in many organic solvents, making it versatile for various applications in scientific research and industry.
Research indicates that 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline exhibits significant biological activities:
The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can be summarized as follows:
The applications of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline are diverse:
Studies on the interactions of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline with biological systems have indicated:
Several compounds share structural similarities with 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-(1H-1,2,4-triazol-1-yl)aniline | CHN | Lacks bromine substitution; used in similar biological applications. |
5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline | CHBrN | Bromine at the fifth position; potential differences in biological activity. |
3-bromo-2-(1H-1,2,4-triazol-1-yl)aniline | CHBrN | Different bromination pattern; may exhibit distinct pharmacological properties. |
The uniqueness of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline lies in its specific bromination at the second position relative to the triazole ring, which influences its reactivity and biological activity compared to these similar compounds .